BW 373U86

概要

説明

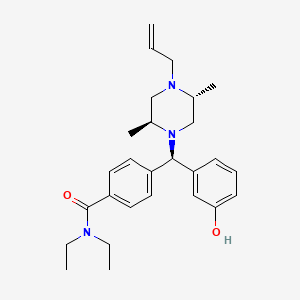

BW 373U86は、デルタオピオイド受容体に対する強力で選択的な非ペプチド作動薬です。 その化学式はC27H37N3O2、モル質量は435.612 g·mol−1です 。 この化合物は、その顕著な鎮痛作用と抗うつ作用により、主に科学研究で使用されています .

科学的研究の応用

BW 373U86は、科学研究において幅広い用途があります。

化学: デルタオピオイド受容体作動薬の特性と挙動を研究するために使用されます。

生物学: this compoundを使用した研究は、さまざまな生物学的プロセスにおけるデルタオピオイド受容体の役割を理解するのに役立ちます。

作用機序

BW 373U86は、デルタオピオイド受容体に選択的に結合することで作用を発揮します。 この結合は、Gタンパク質共役受容体経路の活性化につながり、それがアデニル酸シクラーゼ活性を阻害し、低Km GTPアーゼ活性を刺激します 。 これらの分子間相互作用は、痛みと気分の調節をもたらし、鎮痛作用と抗うつ作用に貢献します .

類似の化合物との比較

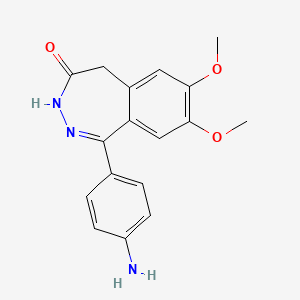

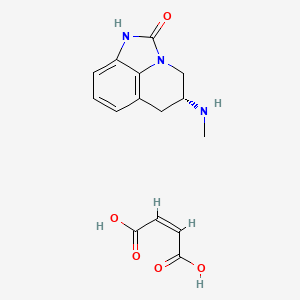

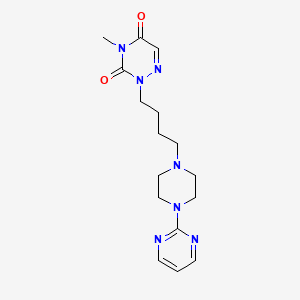

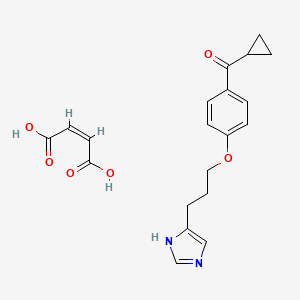

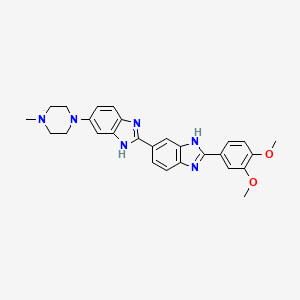

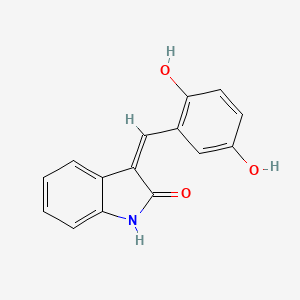

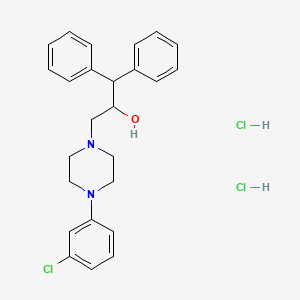

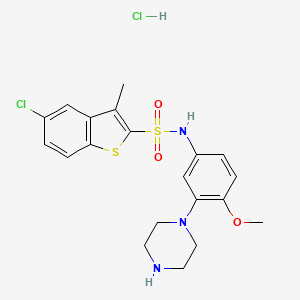

This compoundは、他の類似の化合物と比較して、デルタオピオイド受容体に対する高い選択性があるため、ユニークです。類似の化合物には以下が含まれます。

生化学分析

Biochemical Properties

BW 373U86 interacts with delta-opioid receptors, exhibiting a stronger affinity for the delta-opioid receptor than the mu-opioid receptor . It couples with G protein-linked second messenger systems, affecting the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity .

Cellular Effects

This compound influences cell function by interacting with delta-opioid receptors. It has been shown to have potent analgesic and antidepressant effects in animal studies . In studies on rats, this compound appears to protect heart muscle cells from apoptosis in conditions of ischemia .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with delta-opioid receptors. It inhibits adenylyl cyclase activity in a GTP-dependent manner . This compound is also a competitive inhibitor of diprenorphine at delta receptors .

Temporal Effects in Laboratory Settings

Chronic exposure to this compound produces tolerance to most effects, although at differential rates . For example, after 8 days of administration, it produced a significant increase in BDNF mRNA expression, while having no effect on BDNF expression when given for 21 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, all three different doses of this compound did not affect the arrhythmia, 50% mean arterial pressure-reduction, 50% heart rate-reduction, and asystole dose of bupivacaine compared with a control group .

Metabolic Pathways

Its ability to couple with G protein-linked second messenger systems suggests that it may influence various metabolic processes .

Transport and Distribution

Its potent and selective interaction with delta-opioid receptors suggests that it may be transported and distributed in a manner similar to other opioid receptor agonists .

Subcellular Localization

Given its interaction with delta-opioid receptors, it is likely that it localizes to areas of the cell where these receptors are present .

準備方法

合成経路は通常、ピペラジン誘導体とベンズアミド中間体の使用を伴います 。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されています。 工業生産方法は、同様の経路を使用して大規模合成を行う場合がありますが、効率性と安全対策が向上しています .

化学反応の分析

BW 373U86は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの一般的な還元剤を使用できます。

置換: 特にベンズアミド部分で、求核置換反応が起こる可能性があります。

類似化合物との比較

BW 373U86 is unique due to its high selectivity for delta-opioid receptors compared to other similar compounds. Some similar compounds include:

SNC 80: Another delta-opioid receptor agonist with similar properties but different potency and selectivity.

DSLET: A peptide-based delta-opioid receptor agonist with different pharmacokinetic properties.

This compound stands out due to its non-peptidic nature and higher selectivity for delta-opioid receptors .

特性

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDMHBSVIVJPM-YZIHRLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933945 | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150428-54-9 | |

| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 373U86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-373U86, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

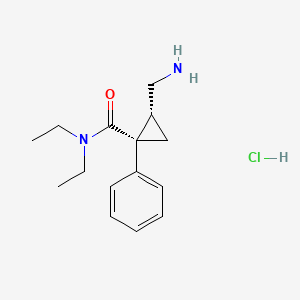

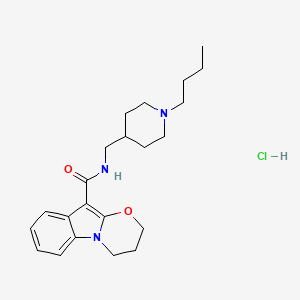

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)